Cas no 338982-45-9 (5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide)

5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide 化学的及び物理的性質
名前と識別子
-
- 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide
- 5-([(4-CHLOROBENZYL)SULFANYL]METHYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 3-[(4-chlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1H-1,2,4-triazole-5-thione
- 5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- MFCD01935945
- DTXSID801115656
- 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 5-[[[(4-Chlorophenyl)methyl]thio]methyl]-2,4-dihydro-4-(1-methylethyl)-3H-1,2,4-triazole-3-thione
- AKOS005071042
- 338982-45-9
- 7H-404S
- 5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide
-
- MDL: MFCD01935945
- インチ: 1S/C13H16ClN3S2/c1-9(2)17-12(15-16-13(17)18)8-19-7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,18)
- InChIKey: LPHBBWYJEHLAJI-UHFFFAOYSA-N
- SMILES: CC(N1C(=S)NN=C1CSCC1C=CC(Cl)=CC=1)C
計算された属性
- 精确分子量: 313.0474176g/mol
- 同位素质量: 313.0474176g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 352
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 85Ų
じっけんとくせい
- ゆうかいてん: 132-135°C
5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide Security Information
- HazardClass:IRRITANT
5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045264-500mg |
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide |
338982-45-9 | >95% | 500mg |
7899.0CNY | 2021-07-13 | |
abcr | AB159626-5 g |
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide; . |
338982-45-9 | 5g |
€1674.80 | 2023-05-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045264-500mg |
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide |
338982-45-9 | >95% | 500mg |
7899CNY | 2021-05-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896924-1g |
5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol |
338982-45-9 | 95% | 1g |
¥1617.0 | 2023-03-29 | |
abcr | AB159626-1g |
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide; . |
338982-45-9 | 1g |
€587.80 | 2025-03-19 | ||
A2B Chem LLC | AI75573-5g |
5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol |
338982-45-9 | >95% | 5g |
$1624.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045264-5g |
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide |
338982-45-9 | >95% | 5g |
22499.0CNY | 2021-07-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896924-5g |
5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol |
338982-45-9 | 95% | 5g |
¥4634.0 | 2023-03-29 | |
abcr | AB159626-500 mg |
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide; . |
338982-45-9 | 500mg |
€397.80 | 2023-05-08 | ||
abcr | AB159626-5g |
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide; . |
338982-45-9 | 5g |
€1674.80 | 2025-03-19 |
5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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9. Back matter
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfideに関する追加情報
Introduction to 5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS No. 338982-45-9)
5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 338982-45-9, belongs to the class of triazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a sulfanyl group and an isopropyl substituent, contribute to its complex chemical properties and reactivity, making it a subject of interest for synthetic chemists and medicinal researchers.
The 5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide structure is characterized by a central triazole ring, which is a key pharmacophore in many bioactive molecules. The triazole ring itself is a fused heterocycle containing nitrogen atoms, which can participate in hydrogen bonding and interact with biological targets. The presence of the isopropyl group at the 4-position of the triazole ring enhances the steric bulk of the molecule, potentially influencing its binding affinity and selectivity when interacting with biological receptors.
One of the most intriguing aspects of this compound is its sulfanyl moiety attached to a chlorobenzyl group. The sulfanyl group (-SH) is known for its ability to participate in various chemical reactions, including oxidation-reduction processes and coordination with metal ions. This property makes it a valuable functional group for designing molecules with specific biological activities. Additionally, the chlorobenzyl group introduces a lipophilic character to the molecule, which can affect its solubility and permeability across biological membranes.
In recent years, there has been growing interest in triazole derivatives due to their potential applications in drug development. Triazoles have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of 5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide make it an attractive candidate for further investigation in these areas.
Recent studies have highlighted the importance of sulfanyl-containing compounds in medicinal chemistry. These compounds have been found to exhibit significant activity against various pathogens and diseases. The sulfanyl group in 5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide may play a crucial role in its biological activity by interacting with target proteins or enzymes. This interaction could lead to modulation of cellular processes and potentially therapeutic effects.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the sulfanyl group and the chlorobenzyl moiety necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, may be employed to achieve the desired structure efficiently.
The potential applications of 5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules with tailored biological activities. Additionally, it could be explored as a building block for materials with specialized functions in areas such as catalysis and nanotechnology.
As research in chemical biology continues to advance, compounds like 5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide will play an increasingly important role in discovering new therapeutic agents and understanding biological mechanisms. The combination of structural complexity and functional diversity makes this compound a promising candidate for further exploration in both academic and industrial settings.
In conclusion, 5-{(4-Chlorobenzyl)sulfanylmethyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS No. 338982-45-9) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive subject for further study. As our understanding of chemical biology evolves, compounds like this will continue to contribute to advancements in drug discovery and therapeutic development.
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